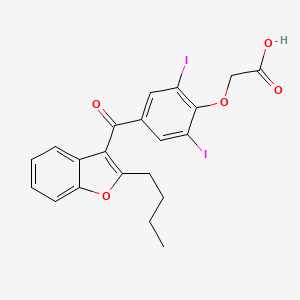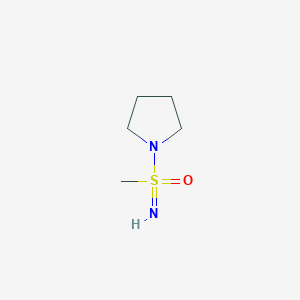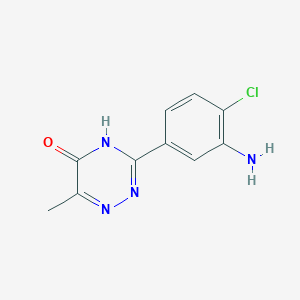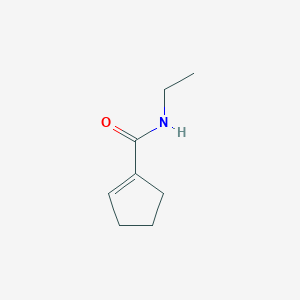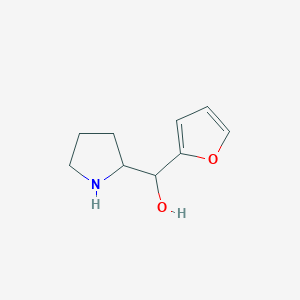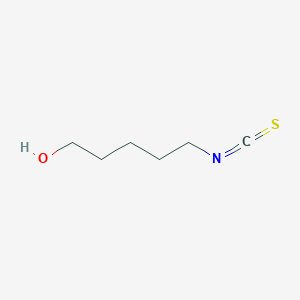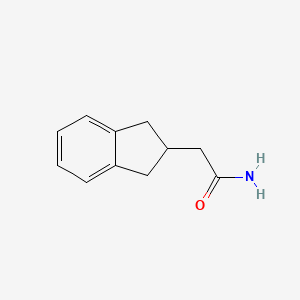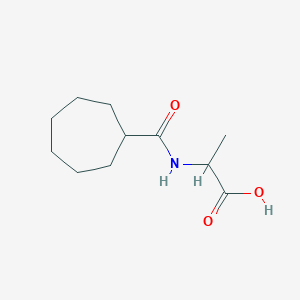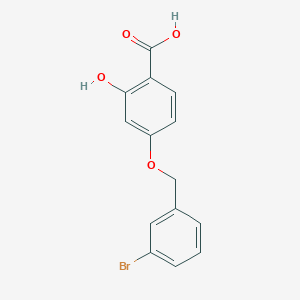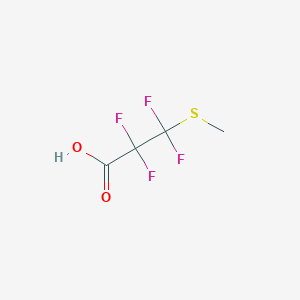
2,2,8,8-Tetramethyl-1,9-nonanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,8,8-Tetramethyl-1,9-nonanediol is a chemical compound with the molecular formula C13H28O2. It is also known as 2,2,8,8-tetramethylnonane-1,9-diol. This compound is characterized by its two hydroxyl groups (-OH) attached to a nonane backbone, with four methyl groups (-CH3) at the 2 and 8 positions. It has a molecular weight of 216.36 g/mol and a boiling point of 304°C at 760 mmHg .
Preparation Methods
2,2,8,8-Tetramethyl-1,9-nonanediol can be synthesized through various methods. One common synthetic route involves the reaction of 1,9-nonanediol with bromine in toluene to produce 1,9-dibromononane. This intermediate can then be further reacted with reagents such as Dess-Martin periodinane in dichloromethane to yield 1,9-nonanedial . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2,8,8-Tetramethyl-1,9-nonanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like Dess-Martin periodinane.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common reagents and conditions used in these reactions include dichloromethane as a solvent, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 1,9-nonanedial, 1,9-dibromononane, and various substituted derivatives .
Scientific Research Applications
2,2,8,8-Tetramethyl-1,9-nonanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of plasticizers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2,2,8,8-Tetramethyl-1,9-nonanediol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also interact with cell membranes, altering their fluidity and permeability .
Comparison with Similar Compounds
2,2,8,8-Tetramethyl-1,9-nonanediol can be compared with other similar compounds such as:
1,9-Nonanediol: Lacks the four methyl groups, resulting in different physical and chemical properties.
2,2,8,8-Tetramethyl-1,9-decanediol: Has an additional carbon in the backbone, affecting its reactivity and applications.
1,9-Decanediol: Similar structure but with a longer carbon chain, leading to different boiling points and solubility
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.
Properties
CAS No. |
85018-58-2 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
2,2,8,8-tetramethylnonane-1,9-diol |
InChI |
InChI=1S/C13H28O2/c1-12(2,10-14)8-6-5-7-9-13(3,4)11-15/h14-15H,5-11H2,1-4H3 |
InChI Key |
GMBAVFXBHYYKLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCC(C)(C)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


